

Quinacrine Dihydrochloride Dihydrate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Quinacrine dihydrochloride dihydrate

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This technical guide provides an in-depth overview of **Quinacrine dihydrochloride dihydrate**, a compound with a rich history and a burgeoning future in various research and therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its nomenclature, physicochemical properties, experimental applications, and mechanisms of action.

Nomenclature and Synonyms

Quinacrine dihydrochloride dihydrate is known by a multitude of synonyms in scientific literature, reflecting its widespread use and diverse history. Accurate identification is crucial for literature searches and experimental consistency. The compound is systematically named N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine, dihydrochloride, dihydrate.

Commonly encountered synonyms and trade names include:

- Mepacrine dihydrochloride dihydrate[1]
- Atabrine dihydrochloride dihydrate[2]
- Atebrin[3]

- Acrichin dihydrochloride[4]
- SN-390[5]
- RP-866[5]

A comprehensive list of alternative chemical names and identifiers is provided in the supplementary materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Quinacrine dihydrochloride dihydrate** is essential for its proper handling, formulation, and application in experimental settings. The key quantitative data are summarized in the table below.

Property	Value	Citations
CAS Number	6151-30-0	[1] [5] [6] [7]
Molecular Formula	C ₂₃ H ₃₀ CIN ₃ O · 2HCl · 2H ₂ O	[5] [6]
Molecular Weight	508.91 g/mol	[5] [7] [8] [9]
Melting Point	247-250 °C (decomposes)	[5] [10] [11] [12]
Appearance	Bright yellow crystalline powder	[13] [14]
Solubility		
Water	Soluble in hot water; slightly soluble in cold water. A 1% aqueous solution has a pH of approximately 4.5. Soluble at 10 to 50 mg/mL at 17.8°C (64°F).	[11] [13] [14]
Ethanol	Approximately 30 mg/mL	[6]
DMSO	Approximately 5-10 mg/mL	[6] [9]
PBS (pH 7.2)	Approximately 10 mg/mL	[6]
UV/Vis Absorption Maxima (λ _{max})	223, 283, 346, 427, 449 nm	[6]
Fluorescence	Excitation: 436 nm, Emission: 525 nm (when bound to DNA and RNA); Excitation: 458 nm, Emission: 470-580 nm (in acidic vesicles/lysosomes)	[6]

Key Experimental Protocols

This section details methodologies for several key applications of **Quinacrine dihydrochloride dihydrate** in research.

Q-Banding for Metaphase Chromosome Analysis

Quinacrine was the first fluorescent dye used for chromosome banding, a technique known as Q-banding. It intercalates into DNA, with a preference for AT-rich regions, producing a characteristic pattern of bright and dull bands that allows for chromosome identification and analysis of structural abnormalities.[\[2\]](#)

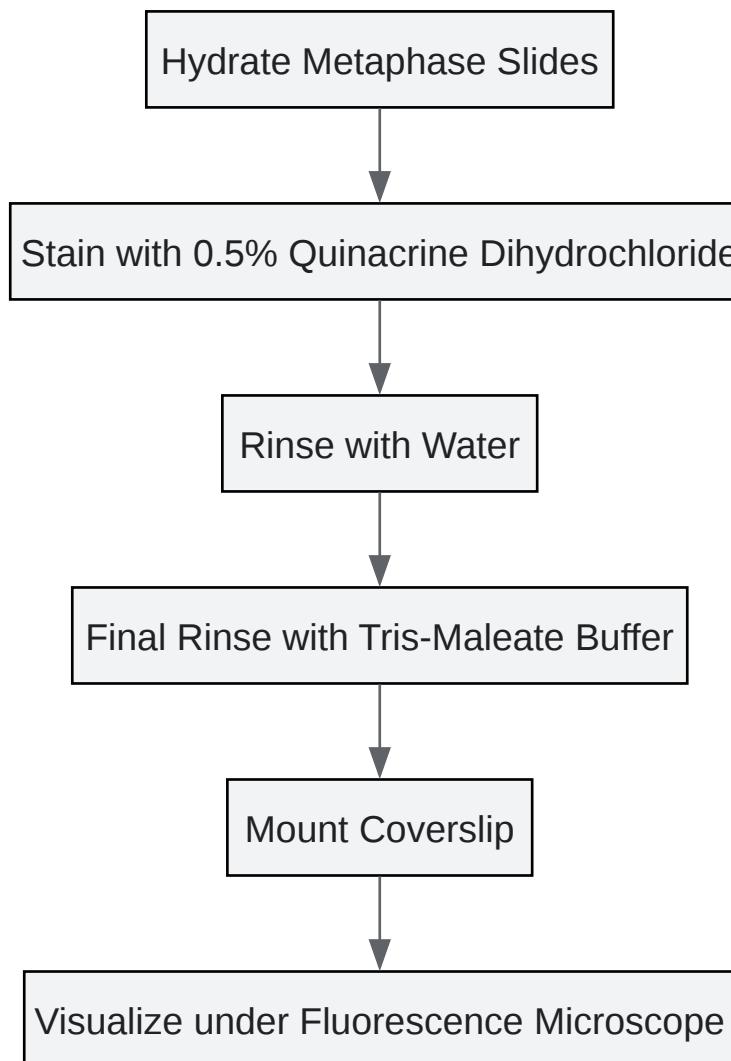
Materials:

- Staining Solution: 0.5% (w/v) Quinacrine dihydrochloride in distilled water. Store in a dark bottle at 4°C.[\[2\]](#)
- Tris-maleate buffer (pH 5.6)[\[2\]](#)
- Coplin jars[\[2\]](#)
- Fluorescence microscope with appropriate filters[\[2\]](#)

Procedure:

- Hydration: Immerse prepared metaphase chromosome slides through a series of ethanol dilutions (e.g., 95%, 70%, 50%) and then into distilled water, for 2 minutes at each step.[\[2\]](#)
- Staining: Place slides in a Coplin jar containing the 0.5% Quinacrine dihydrochloride solution for a designated staining time.[\[2\]](#)
- Rinsing: Briefly rinse the slides in a Coplin jar with tap or distilled water.[\[2\]](#) Follow with a more thorough rinse in running tap water for 3 minutes.[\[2\]](#)
- Final Rinse: Perform a final rinse with the Tris-maleate buffer (pH 5.6).[\[2\]](#)
- Mounting: Mount a coverslip onto the slide using a drop of the Tris-maleate buffer.[\[2\]](#)
- Visualization: Immediately observe the slides under a fluorescence microscope, as the fluorescence is prone to fading.[\[2\]](#)

Workflow for Q-Banding using Quinacrine

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Workflow for Q-Banding using Quinacrine

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol provides a general framework for determining the cytotoxic effects of Quinacrine on a given cell line.[7]

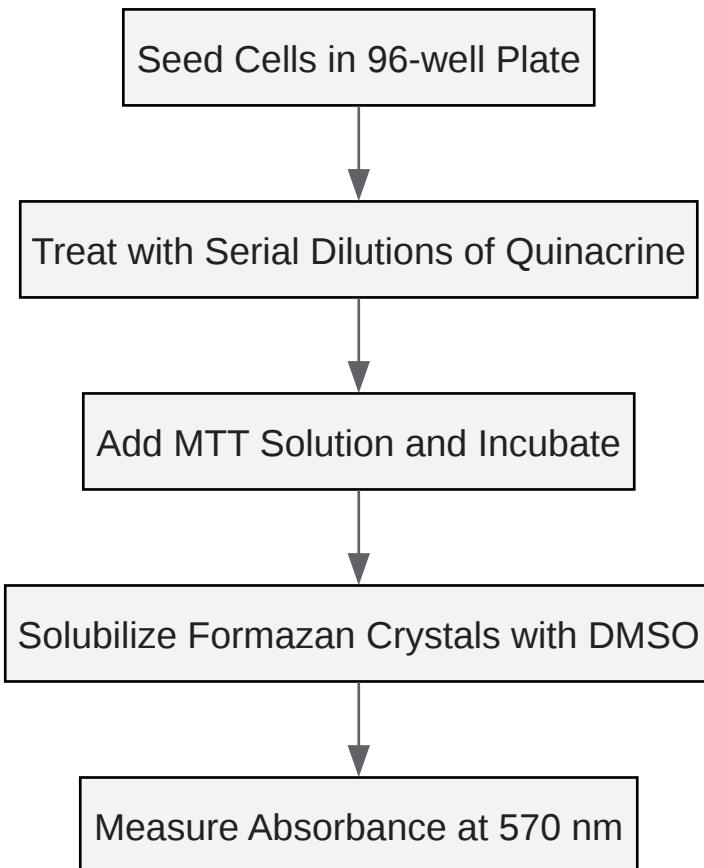
Materials:

- 96-well plates
- Cell line of interest
- **Quinacrine dihydrochloride dihydrate** stock solution (e.g., in DMSO)[7]
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)[7]
- DMSO[7]
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
- Drug Treatment: Treat the cells with a serial dilution of Quinacrine (e.g., 0.1 to 100 μ M) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[7]
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[7]
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[7]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Workflow for In Vitro Cytotoxicity (MTT) Assay

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Workflow for In Vitro Cytotoxicity (MTT) Assay

Inhibition of Phospholipase A2 (PLA2)

Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme involved in various inflammatory processes.^{[15][16]} Its inhibitory action can be studied both *in vitro* and *in vivo*.

In Vivo Experimental Design (Example):

In a study investigating the effects of Quinacrine on fimbria-fornix transection-induced changes in the brain, rats were administered daily intraperitoneal injections of Quinacrine (5 mg/kg).^[15] This treatment was shown to block the increase in cPLA2 and HNE (a marker of lipid

peroxidation) immunoreactivity in the lateral septum.[15] This demonstrates Quinacrine's ability to inhibit PLA2 activity and its downstream effects in a living system.

Signaling Pathways and Mechanisms of Action

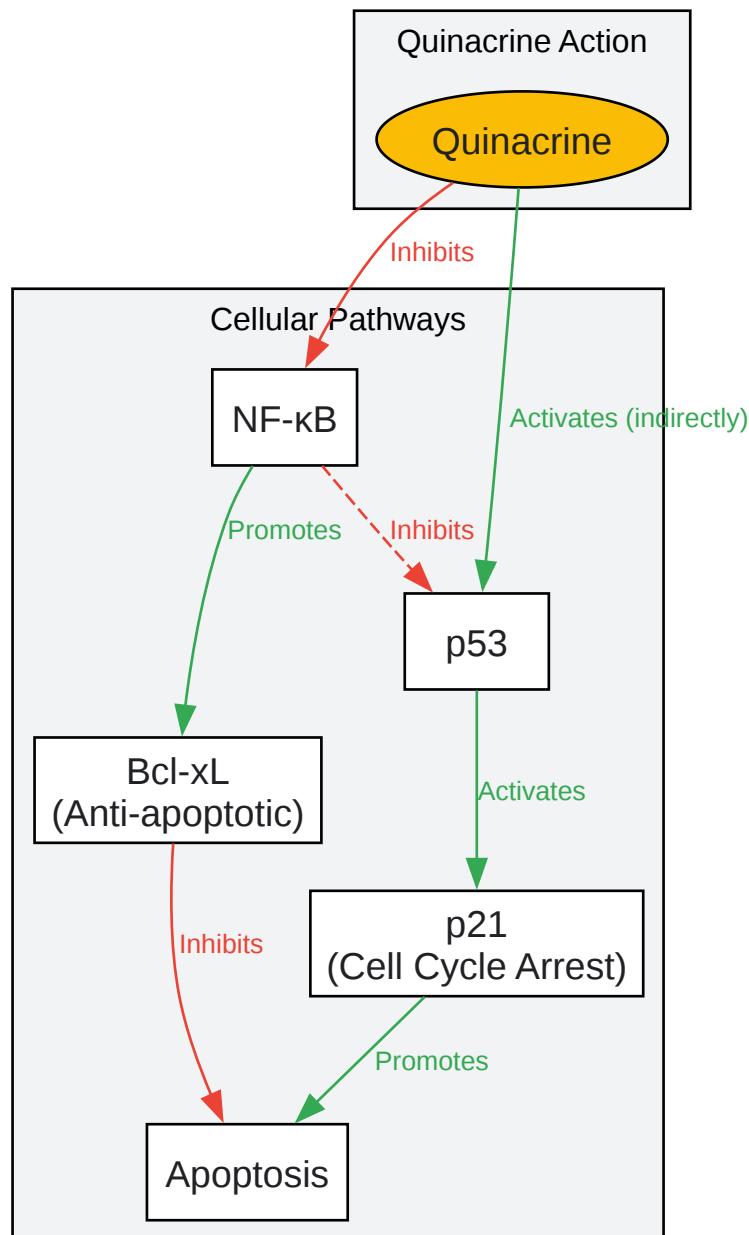
Quinacrine exerts its biological effects through multiple mechanisms, with its impact on the NF- κ B and p53 signaling pathways being of particular interest in cancer research.

Dual Inhibition of NF- κ B and Activation of p53

In many cancer cells, the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active, promoting cell survival and proliferation by upregulating anti-apoptotic proteins.[17] This pathway can also suppress the activity of the tumor suppressor protein p53.[17]

Quinacrine has been shown to inhibit the NF- κ B pathway.[17][18] This inhibition leads to a decrease in the expression of NF- κ B target genes, such as the anti-apoptotic protein Bcl-xL.[18] Concurrently, the suppression of NF- κ B by Quinacrine relieves the inhibition of p53, leading to the activation of p53 and the upregulation of its downstream target, the cell cycle inhibitor p21.[17][18][19] The simultaneous inhibition of a pro-survival pathway (NF- κ B) and activation of a pro-apoptotic and cell cycle arrest pathway (p53) contributes to the anticancer effects of Quinacrine.[17][18][19]

Quinacrine's Modulation of NF-κB and p53 Pathways

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Quinacrine's Modulation of NF-κB and p53 Pathways

Other Mechanisms of Action

Beyond its effects on NF-κB and p53, Quinacrine's mechanisms of action are multifaceted and include:

- DNA Intercalation: As an acridine derivative, Quinacrine can insert itself between the base pairs of DNA, which can inhibit DNA and RNA synthesis.[4][20] This is also the basis for its use in Q-banding.[2]
- Inhibition of Topoisomerase: Quinacrine has been shown to inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells.[19]
- Antimalarial Action: Its historical use as an antimalarial is attributed to its ability to interfere with the parasite's nucleic acid synthesis and heme polymerization.[4][20]
- Autophagy Modulation: Recent studies have indicated that Quinacrine can induce autophagic cell death in certain cancer types.[21][22]

Conclusion

Quinacrine dihydrochloride dihydrate is a versatile and powerful tool for researchers across various disciplines. Its well-characterized physicochemical properties, coupled with a growing understanding of its diverse mechanisms of action, make it a valuable compound for studies in cell biology, oncology, and parasitology. This guide provides a foundational resource to facilitate its effective and safe use in the laboratory.

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